三プロパン-2-オラートアンチモン(III)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

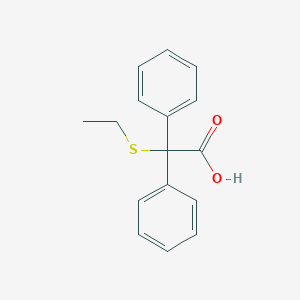

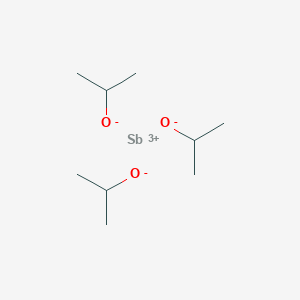

Antimony(3+) tripropan-2-olate, also known as antimony(III) isopropoxide, is an organometallic compound with the molecular formula C₉H₂₁O₃Sb. This compound is characterized by the presence of antimony in the +3 oxidation state, coordinated with three propan-2-olate ligands. It is commonly used in various chemical processes and has significant applications in scientific research and industry .

科学的研究の応用

Antimony(3+) tripropan-2-olate has diverse applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other antimony-containing compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in anticancer therapies due to its ability to interact with cellular components.

Industry: Utilized in the production of advanced materials, including catalysts and coatings

作用機序

Target of Action

Antimony compounds, including Antimony(3+) tripropan-2-olate, have been used as drugs for over 100 years and have shown remarkable therapeutic efficacy in patients with acute promyelocytic leukemia .

Mode of Action

Antimony compounds are known to interact with their targets, leading to apoptosis . The interaction of antimony with its targets results in changes at the molecular level, which can lead to cell death.

Biochemical Pathways

Antimony compounds affect various biochemical pathways. Recent research has focused on bacterial antimony transformations, especially those regarding antimony uptake, efflux, antimonite oxidation, and antimonate reduction . These transformations are part of the biogeochemical cycling of antimony, which is crucial for understanding its role in the environment and its effects on organisms .

Result of Action

The result of the action of Antimony(3+) tripropan-2-olate at the molecular and cellular level is apoptosis, or programmed cell death . This can have therapeutic effects in certain conditions, such as acute promyelocytic leukemia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Antimony(3+) tripropan-2-olate. Antimony is a global contaminant, and understanding its biogeochemical cycling and behavior is crucial for assessing the risks associated with its presence in environmental systems . Factors such as pH, temperature, and the presence of other substances can affect the behavior of antimony compounds in the environment .

生化学分析

Biochemical Properties

It has been used in the creation of sodium-ion batteries due to its high capacity and suitable sodiation potential .

Cellular Effects

Alterations in pulmonary function and other effects including chronic bronchitis, chronic emphysema, inactive tuberculosis, pleural adhesions, and irritation can result from inhalation of antimony .

Molecular Mechanism

In the context of sodium-ion batteries, it has been observed that the large volume variation during (de)alloying can lead to material fracture and amorphization .

Temporal Effects in Laboratory Settings

In laboratory settings, Antimony(3+) tripropan-2-olate has been observed to exhibit excellent sodium storage performance, achieving a capacity of 282 mAh g −1 over 5000 cycles at the current density of 0.66 A g −1 .

Metabolic Pathways

It has been suggested that antimony compounds may interact with various enzymes and cofactors .

Transport and Distribution

In the context of sodium-ion batteries, it has been observed that the unique structure of Antimony(3+) tripropan-2-olate can efficiently accommodate volume variation and release stress upon sodiation .

Subcellular Localization

It has been suggested that antimony compounds may be localized in specific cellular compartments .

準備方法

Synthetic Routes and Reaction Conditions: Antimony(3+) tripropan-2-olate can be synthesized through the reaction of antimony trichloride with isopropanol. The reaction typically proceeds as follows:

SbCl3+3C3H7OH→Sb(OCH(CH3)2)3+3HCl

This reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The reaction mixture is usually refluxed to ensure complete conversion of antimony trichloride to antimony(3+) tripropan-2-olate .

Industrial Production Methods: In industrial settings, the production of antimony(3+) tripropan-2-olate involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. The use of advanced distillation techniques helps in the purification of the compound .

Types of Reactions:

Oxidation: Antimony(3+) tripropan-2-olate can undergo oxidation to form antimony(V) compounds.

Hydrolysis: In the presence of water, it hydrolyzes to form antimony(III) oxide and isopropanol.

Substitution: It can participate in ligand exchange reactions with other alcohols or ligands.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or oxygen can be used.

Hydrolysis: Water or aqueous solutions.

Substitution: Various alcohols or ligands under controlled conditions.

Major Products Formed:

Oxidation: Antimony(V) compounds.

Hydrolysis: Antimony(III) oxide and isopropanol.

Substitution: New organometallic compounds with different ligands.

類似化合物との比較

- Antimony(III) chloride (SbCl₃)

- Antimony(III) oxide (Sb₂O₃)

- Antimony(III) ethoxide (Sb(OCH₂CH₃)₃)

Comparison:

- Antimony(III) chloride: Unlike antimony(3+) tripropan-2-olate, it is more reactive and less stable in the presence of moisture.

- Antimony(III) oxide: Primarily used as a flame retardant and in glass manufacturing, whereas antimony(3+) tripropan-2-olate is more versatile in chemical synthesis.

- Antimony(III) ethoxide: Similar in structure but with ethoxide ligands, it has different reactivity and applications compared to antimony(3+) tripropan-2-olate .

Antimony(3+) tripropan-2-olate stands out due to its unique combination of stability and reactivity, making it a valuable compound in various fields of research and industry.

特性

CAS番号 |

18770-47-3 |

|---|---|

分子式 |

C3H8OSb |

分子量 |

181.85 g/mol |

IUPAC名 |

antimony(3+);propan-2-olate |

InChI |

InChI=1S/C3H8O.Sb/c1-3(2)4;/h3-4H,1-2H3; |

InChIキー |

SNDNGBUOOIJJKP-UHFFFAOYSA-N |

SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Sb+3] |

正規SMILES |

CC(C)O.[Sb] |

| 18770-47-3 | |

ピクトグラム |

Irritant; Environmental Hazard |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of modifying tin alkoxides with methacrylic acid in the context of thin film fabrication?

A1: The research by [] highlights that modifying tin(IV)isopropoxide with methacrylic acid results in a photo-reactive tin alkoxide. This modified precursor, when used in conjunction with antimony(III)isopropoxide, allows for the fabrication of tin dioxide thin films that are not only transparent and conductive but also directly photopatternable. This means that the films can be selectively patterned using UV light, opening possibilities for applications in microelectronics and other areas requiring precise material structuring. []

Q2: How does the incorporation of antimony affect the properties of tin dioxide thin films in the study?

A2: The research investigates the impact of antimony doping on tin dioxide thin films. [] It demonstrates that the introduction of antimony, using antimony(III)isopropoxide as a precursor, influences the film's conductivity. Notably, the photopatterning process further enhances the conductivity of Sb-doped films compared to their undoped counterparts. The study utilizes techniques like AFM, XPS, and XRD to delve into the mechanisms behind this conductivity enhancement. []

Q3: Can you provide an example of a reaction involving antimony(III) isopropoxide and discuss the characterization techniques employed in the study?

A3: The research by [] explores the reaction of antimony(III) isopropoxide with N-alkyl-2-mercaptoacetamides. This reaction yields complexes with the general formula {RNHC(O)CH2ShSb, where R represents various alkyl groups. To characterize these complexes, the researchers employed a combination of techniques, including elemental analysis, and infrared (IR), proton nuclear magnetic resonance (1H NMR), and 13C nuclear magnetic resonance (13C NMR) spectroscopy. These methods provide insights into the elemental composition, functional groups, and structure of the synthesized complexes. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate](/img/structure/B92542.png)